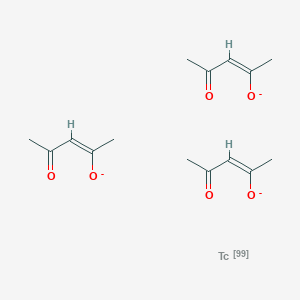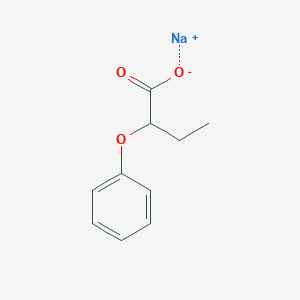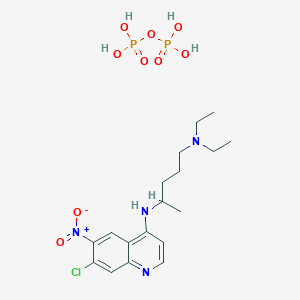
(S)-(-)-2-(Phenylcarbamoyloxy)propionsäure
Übersicht
Beschreibung
"(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid" is a chemical compound derived from L-lactic acid. It's used as a chiral solvating agent for the enantiomeric purity determination of amino acid derivatives (Pini et al., 1991).
Synthesis Analysis
This compound can be synthesized from inexpensive L-ethyl lactate. The synthesis involves several steps, including bromination, conversion to diazirine, and formation of a cleavable cis-diol bond (Kogon et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing various conformational differences and intramolecular interactions (Khan et al., 2011).
Chemical Reactions and Properties
Compounds similar to "(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid" have been utilized in reactions such as hydromagnesation, showcasing their reactivity and potential in various synthetic pathways (Amano et al., 1986).
Wissenschaftliche Forschungsanwendungen
Lebensmittel- und Futtermittelkonservierungsmittel
Propionsäure (PA), eine Carbonsäure, wird in einer Vielzahl von Prozessen eingesetzt, z. B. als Lebensmittel- und Futtermittelkonservierungsmittel . Es trägt dazu bei, das Wachstum von Schimmelpilzen und einigen Bakterien zu verhindern und verlängert so die Haltbarkeit verpackter Lebensmittel.
Herstellung von Polymeren
PA wird als chemisches Zwischenprodukt bei der Herstellung von Polymeren verwendet . Es kann bei der Herstellung von Kunststoffen, Beschichtungen und anderen Polymermaterialien verwendet werden.
Pestizidproduktion
PA wird auch bei der Herstellung von Pestiziden verwendet . Es kann zur Synthese verschiedener Arten von Pestiziden verwendet werden, darunter Herbizide, Insektizide und Fungizide.
Arzneimittelherstellung
PA wird bei der Herstellung von Arzneimitteln verwendet . Es kann zur Synthese verschiedener pharmazeutischer Verbindungen verwendet werden.
Fermentationsprozesse
Die PA-Produktion durch Fermentation mit der Gattung Propionibacterium ist eine vielversprechende Option, da diese Gattung in der Lage ist, eine Vielzahl erneuerbarer Kohlenstoffquellen mit höherer Produktivität als andere native Mikroorganismen zu verbrauchen .
Anaerobe Fermentation
Die anaerobe Fermentation zur Propionsäureproduktion hat großes Interesse geweckt . Diese Studie untersuchte die Auswirkungen der Variation des pH-Werts, der FeCl3-Dosis und der hydraulischen Verweilzeit (HRT) auf die Synthese von Propionsäure aus fermentativem Abwasser, das hochkonzentrierte Stärke in einem anaeroben Sequenzchargenreaktor enthielt .
Biochemischer Weg zu C3-Materialien
Die Produktausbeute aus Zucker erwies sich als ein Schlüsselelement für jede erfolgreiche Propionsäure, wobei eine Ausbeute von 0,6 g g −1 sofort wettbewerbsfähig ist . Diese Ergebnisse schreiben die verbleibenden Parameter für die nachfolgende Forschung vor und priorisieren sie, um einen kostenwettbewerbsfähigen biochemischen Weg zu C3-Materialien zu entwickeln .
Eigenschaften
IUPAC Name |
(2S)-2-(phenylcarbamoyloxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352967 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102936-05-0 | |
| Record name | (S)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cucurbit[7]uril](/img/structure/B34203.png)






![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)




